trans-4-Phenyl-3-buten-2-one-d10 chemical structure and physical properties
trans-4-Phenyl-3-buten-2-one-d10 chemical structure and physical properties
An In-depth Technical Guide to trans-4-Phenyl-3-buten-2-one-d10
Introduction
trans-4-Phenyl-3-buten-2-one, commonly known as benzalacetone, is an α,β-unsaturated ketone that serves as a valuable intermediate in various synthetic preparations.[1] Its deuterated isotopologue, trans-4-phenyl-3-buten-2-one-d10 (C₆D₅CD=CDCOCD₃), represents a powerful tool for researchers in the fields of drug metabolism, pharmacokinetics, and mechanistic biochemistry. The substitution of hydrogen with its heavy isotope, deuterium, imparts a greater mass to the molecule without significantly altering its chemical properties. This mass difference is the foundation of its utility in advanced analytical techniques and for probing biological processes.[2][3]
This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and key applications of trans-4-phenyl-3-buten-2-one-d10. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this stable isotope-labeled compound for their work.
Chemical Structure and Physicochemical Properties
Molecular Structure
trans-4-Phenyl-3-buten-2-one exists as the more stable trans (or E) isomer due to reduced steric hindrance compared to the cis (Z) isomer.[4] The "-d10" designation indicates that all ten hydrogen atoms of the parent molecule have been replaced by deuterium atoms. This includes the five hydrogens on the phenyl ring, the two on the vinyl group, and the three on the methyl group.
The linear formula for the deuterated compound is C₆D₅CD=CDCOCD₃.[5]
Physical and Spectroscopic Properties
The physical properties of trans-4-phenyl-3-buten-2-one-d10 are nearly identical to its non-deuterated counterpart, with the primary difference being its molecular weight. This similarity allows it to serve as an excellent tracer or internal standard, as it behaves almost identically during chromatographic separation and extraction processes.
Table 1: Physical and Chemical Properties of trans-4-Phenyl-3-buten-2-one and its d10 Isotopologue
| Property | trans-4-Phenyl-3-buten-2-one | trans-4-Phenyl-3-buten-2-one-d10 | Source(s) |
| Molecular Formula | C₁₀H₁₀O | C₁₀D₁₀O (C₆D₅CD=CDCOCD₃) | [5] |
| Molecular Weight | 146.19 g/mol | 156.25 g/mol | [5] |
| Appearance | White to yellowish crystalline solid | White to yellowish crystalline solid (inferred) | [4] |
| Melting Point | 39-42 °C | 39-42 °C (lit.) | [1][5] |
| Boiling Point | 260-262 °C | 260-262 °C (lit.) | [1][5] |
| Solubility | Freely soluble in alcohol, benzene, chloroform, ether; very slightly soluble in water. | Freely soluble in alcohol, benzene, chloroform, ether; very slightly soluble in water (inferred). | [6] |
| CAS Number | 1896-62-4 | 307496-22-6 | [5] |
Spectroscopic Distinctions: The true value of deuteration becomes apparent in spectroscopic analysis:
-
Mass Spectrometry (MS): The deuterated compound will exhibit a molecular ion peak (M+) that is 10 mass units higher than the parent compound (M+10).[5] This clear mass shift allows for unambiguous differentiation and quantification, even when the compounds co-elute.[7][8][9]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A ¹H NMR spectrum of a pure, fully deuterated sample will show a complete absence of signals in the regions where the phenyl, vinyl, and methyl protons would typically appear for the non-deuterated form.[10][11]
-
Infrared (IR) Spectroscopy: The C-D stretching and bending vibrations occur at lower frequencies (longer wavelengths) than the corresponding C-H vibrations due to the increased mass of deuterium. This shift provides another method for confirming deuteration.[12][13]
Synthesis and Characterization
Synthesis via Claisen-Schmidt Condensation
A robust and common method for synthesizing α,β-unsaturated ketones like benzalacetone is the Claisen-Schmidt condensation.[4] This base-catalyzed reaction involves the condensation of an aldehyde with a ketone. For the synthesis of trans-4-phenyl-3-buten-2-one-d10, deuterated starting materials are essential.
Proposed Protocol:
-
Reagents:
-
Benzaldehyde-d₆ (C₆D₅CDO)
-
Acetone-d₆ (CD₃COCD₃)
-
Deuterated ethanol (Ethanol-d₆, C₂D₅OD)
-
Sodium deuteroxide in D₂O (NaOD in D₂O)
-
-
Procedure:
-
In a round-bottom flask, dissolve Benzaldehyde-d₆ in Ethanol-d₆ at room temperature.
-
Cool the solution in an ice-water bath.
-
Add an equimolar amount of Acetone-d₆ to the cooled solution.
-
Slowly add a catalytic amount of a cooled NaOD in D₂O solution to the mixture while stirring. The base acts as a catalyst to deprotonate the acetone, forming an enolate.
-
Maintain the reaction at a low temperature initially, then allow it to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the catalyst with a dilute acid (e.g., HCl).
-
Extract the product into an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure trans-4-phenyl-3-buten-2-one-d10.
-
Causality in Protocol Design:
-
Deuterated Solvents and Base: Using deuterated solvents and a deuteroxide base is critical to prevent H/D exchange, which would reduce the isotopic purity of the final product.
-
Low Temperature: The initial low temperature helps to control the reaction rate and minimize side reactions, such as the self-condensation of acetone.
Caption: Workflow: Synthesis of trans-4-Phenyl-3-buten-2-one-d10
Applications in Scientific Research
The primary utility of trans-4-phenyl-3-buten-2-one-d10 lies in its application as an isotopic tracer and an internal standard.
Tracer for Metabolic Pathway Studies
Deuterated compounds are invaluable for elucidating metabolic pathways.[3] When introduced into a biological system, the deuterated molecule follows the same metabolic route as its natural counterpart. However, its increased mass allows it to be tracked and distinguished from the endogenous compound using mass spectrometry.
A relevant example is the biosynthesis of raspberry ketone (p-hydroxyphenyl-2-butanone), a high-value flavor compound.[14] The precursor to raspberry ketone is p-hydroxyphenylbut-3-ene-2-one (benzalacetone), which is formed by the enzyme benzalacetone synthase (BAS).[15][16] By administering trans-4-phenyl-3-buten-2-one-d10 to a system containing the necessary enzymes (e.g., cell cultures of Rubus idaeus), researchers can trace its conversion and quantify the formation of deuterated metabolites.[14]
Furthermore, the C-D bond is stronger than the C-H bond. This leads to the kinetic isotope effect (KIE) , where reactions involving the cleavage of a C-D bond proceed more slowly than those involving a C-H bond.[2] This phenomenon can be exploited to determine if a particular C-H bond cleavage is a rate-determining step in a metabolic reaction.
Caption: Biosynthesis pathway of Raspberry Ketone.
Internal Standard for Quantitative Mass Spectrometry
In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), precision and accuracy are paramount. Variations during sample preparation, injection, and ionization can lead to significant errors. An ideal internal standard (IS) can correct for these variations.[7]
trans-4-Phenyl-3-buten-2-one-d10 is an ideal IS for the quantification of its non-deuterated analog for several reasons:
-
Co-elution: It has virtually the same retention time in chromatography, ensuring it experiences the same matrix effects as the analyte.
-
Similar Ionization Efficiency: It ionizes in the same manner as the analyte, correcting for variations in the mass spectrometer's source.
-
Mass Differentiation: It is easily distinguished from the analyte by its mass, allowing for separate quantification of both the analyte and the IS.
Protocol for Use as an Internal Standard:
-
Preparation: Prepare a stock solution of trans-4-phenyl-3-buten-2-one-d10 at a known concentration.
-
Spiking: Add a precise and constant volume of the IS stock solution to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.
-
Analysis: Analyze the samples using an LC-MS/MS method. Monitor the specific mass transitions for both the analyte (e.g., trans-4-phenyl-3-buten-2-one) and the deuterated IS.
-
Quantification: Calculate the ratio of the analyte's peak area to the IS's peak area. Plot this ratio against the concentration of the calibration standards to generate a calibration curve. Use this curve to determine the concentration of the analyte in the unknown samples.
Caption: Principle of using a deuterated internal standard.
Safety and Handling
The safety profile of trans-4-phenyl-3-buten-2-one-d10 is expected to be similar to that of the non-deuterated compound. trans-4-Phenyl-3-buten-2-one is classified as an irritant to the skin and eyes and may cause an allergic skin reaction.[6][17] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It is a combustible solid and may be sensitive to light.[5][17]
References
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ResearchGate. Table 1 1 H NMR spectroscopic data of 4-phenyl-3-buten-2-one. [Link]
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Zebrafish. Production and Elicitation of Benzalacetone and the Raspberry Ketone in Cell Suspension Cultures of Rubus idaeus. [Link]
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National Center for Biotechnology Information. Benzalacetone Synthase. [Link]
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iubmb.org. benzalacetone biosynthesis. [Link]
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PubChem. 4-Phenyl-3-Buten-2-one. [Link]
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PNAS. A structure-based mechanism for benzalacetone synthase from Rheum palmatum. [Link]
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mzCloud. 4 Phenyl 3 buten 2 one. [Link]
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NIST WebBook. 3-Buten-2-one, 4-phenyl-. [Link]
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NP-MRD. Showing NP-Card for trans-4-phenylbut-3-en-2-one (NP0137425). [Link]
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J-STAGE. Development of Flow Synthesis Method for Deuterated Aromatic Compounds. [Link]
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NIST WebBook. 3-Buten-2-one, 4-phenyl-, (E)- Phase change data. [Link]
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National Center for Biotechnology Information. A general, versatile and divergent synthesis of selectively deuterated amines. [Link]
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ResearchGate. Synthetic applications and large-scale synthesis. [Link]
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